The Dawn of PDE Inhibition: A Technical History of Zaprinast
The Dawn of PDE Inhibition: A Technical History of Zaprinast
An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, and historical significance of Zaprinast as a phosphodiesterase inhibitor.
Abstract
Zaprinast, a triazolopyrimidine derivative synthesized in 1974 by May & Baker, holds a significant place in the history of pharmacology as one of the earliest identified selective inhibitors of phosphodiesterase (PDE) enzymes. Though it never achieved clinical success as a therapeutic agent, its role as a research tool was pivotal, paving the way for the development of highly successful PDE5 inhibitors like sildenafil. This technical guide delves into the discovery and history of Zaprinast, its inhibitory profile against various PDE isoforms, and the experimental methodologies used to characterize its activity. We will explore its dual action as both a PDE inhibitor and a G protein-coupled receptor 35 (GPR35) agonist, providing detailed insights into the signaling pathways it modulates.
Discovery and Historical Context
Zaprinast (initially known as M&B 22,948) was first synthesized in 1974.[1] Initially investigated for other therapeutic indications, its significance grew with the burgeoning understanding of the role of cyclic nucleotides, particularly cyclic guanosine monophosphate (cGMP), in cellular signaling. It was later characterized as the first selective inhibitor of PDE5, the enzyme responsible for the degradation of cGMP.[1] This discovery was a landmark in the field, as it provided a valuable pharmacological tool to probe the physiological functions of the nitric oxide (NO)/cGMP pathway.
While later studies revealed that Zaprinast's selectivity for PDE5 was not as high as initially believed, its importance as a precursor in the development of modern PDE5 inhibitors cannot be overstated. The exploration of Zaprinast's effects on cGMP-mediated processes directly led to the research that culminated in the discovery and development of sildenafil (Viagra) by Pfizer for the treatment of erectile dysfunction.[2][3]
Quantitative Inhibitory Profile of Zaprinast
Zaprinast exhibits inhibitory activity against several phosphodiesterase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PDE Isoform | IC50 (µM) | Source |
| PDE1 | 47 | [4] |
| PDE3 | 250 | [4] |
| PDE4 | 100 | [4] |
| PDE5 | 0.5 - 0.76 | BPS Bioscience |
| PDE6 | 0.15 | BPS Bioscience |
| PDE9 | 29.0 | [1] |
| PDE11 | 12.0 | [1] |
Experimental Protocols
Phosphodiesterase Inhibition Assay (Radiolabeled cGMP Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like Zaprinast on PDE enzymes using a radiolabeled substrate.
Materials:
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Purified PDE enzyme (e.g., PDE5)
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[³H]-cGMP (radiolabeled substrate)
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Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)
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Zaprinast (or other inhibitors) at various concentrations
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Snake venom 5'-nucleotidase (e.g., from Crotalus atrox)
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Anion-exchange resin (e.g., Dowex)
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Scintillation fluid
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Scintillation counter
Procedure:
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Reaction Setup: In a reaction tube, combine the assay buffer, a fixed concentration of purified PDE enzyme, and varying concentrations of Zaprinast.
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Initiation: Start the reaction by adding a known concentration of [³H]-cGMP. The final reaction volume is typically 100-200 µL.
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the uninhibited control.
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Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
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Conversion to Nucleoside: After cooling, add snake venom 5'-nucleotidase to the reaction mixture and incubate for a further 10-20 minutes at 37°C. This enzyme converts the [³H]-5'-GMP product to the nucleoside [³H]-guanosine.
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Separation: Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The negatively charged, unreacted [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.
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Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each Zaprinast concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the Zaprinast concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GPR35 Activation Assay (Intracellular Calcium Mobilization)
Zaprinast has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[5][6][7][8] This can be assessed by measuring changes in intracellular calcium levels.
Materials:
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HEK293 cells stably expressing GPR35 and a promiscuous G-protein (e.g., Gα16)
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Cell culture medium (e.g., DMEM)
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Fura-2 AM or other calcium-sensitive fluorescent dye
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Zaprinast at various concentrations
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
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Cell Plating: Seed the GPR35-expressing HEK293 cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
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Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
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Washing: Gently wash the cells with assay buffer to remove extracellular dye.
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Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
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Compound Addition: Add varying concentrations of Zaprinast to the wells.
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Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
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Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the Zaprinast concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Mechanism of Action
Inhibition of the cGMP Signaling Pathway
Zaprinast's primary mechanism of action as a PDE inhibitor is the prevention of cGMP degradation. This leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of the NO/cGMP signaling pathway.
Caption: Zaprinast inhibits PDE5, preventing cGMP degradation.
Activation of the GPR35 Signaling Pathway
In addition to its role as a PDE inhibitor, Zaprinast also functions as an agonist for GPR35, a G protein-coupled receptor. This activation can lead to downstream signaling events, including the mobilization of intracellular calcium.
Caption: Zaprinast activates GPR35, leading to calcium mobilization.
Conclusion
Zaprinast, while not a clinical success in itself, represents a critical chapter in the history of drug discovery. Its identification as a moderately selective PDE5 inhibitor provided the crucial proof-of-concept that targeting this enzyme class could have significant therapeutic benefits. The experimental methodologies developed to characterize Zaprinast laid the groundwork for the screening and development of a new generation of highly potent and selective PDE inhibitors. Furthermore, its later discovery as a GPR35 agonist highlights the potential for drug repurposing and the complex polypharmacology that can be exhibited by small molecules. For researchers in pharmacology and drug development, the story of Zaprinast serves as a compelling case study in the evolution of a therapeutic target and the enduring value of well-characterized molecular probes.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. The discovery and development of Viagra® (sildenafil citrate) | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
